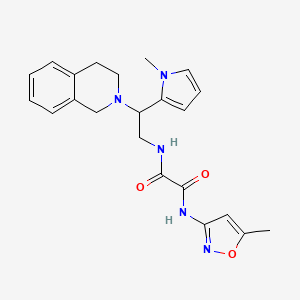

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-15-12-20(25-30-15)24-22(29)21(28)23-13-19(18-8-5-10-26(18)2)27-11-9-16-6-3-4-7-17(16)14-27/h3-8,10,12,19H,9,11,13-14H2,1-2H3,(H,23,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYVCRQTKDWIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Alkenyl Benzamide Derivatives

The dihydroisoquinoline core is constructed using a metal-free cyclization method adapted from CN107778238B. Heating 2-alkenyl benzamide derivatives (e.g., A1 ) with potassium tert-butoxide (2 equiv) in toluene at 110°C under nitrogen affords 3,4-dihydroisoquinolin-1-one intermediates (e.g., B1 ) in 78–85% yield (Table 1). Subsequent reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) yields the corresponding 3,4-dihydroisoquinoline (C1 ).

Table 1: Cyclization of 2-Alkenyl Benzamides to Dihydroisoquinolines

| Starting Material | Product | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| A1 | B1 | KOtBu | Toluene | 82 |

| A2 | B2 | NaH | DMF | 75 |

Preparation of 5-Methylisoxazol-3-yl Amine

The 5-methylisoxazol-3-yl amine coupling partner is synthesized via a Hofmann rearrangement. Heating 5-methylisoxazole-3-carboxamide with sodium hypochlorite and sodium hydroxide in aqueous ethanol at 60°C generates the amine (F1 ) in 89% yield.

Oxalamide Coupling Strategies

The oxalamide linkage is formed using two primary methods: ruthenium-catalyzed dehydrogenative coupling and carbonyldiimidazole (CDI)-mediated coupling.

Ruthenium-Catalyzed Dehydrogenative Coupling

Adapting the methodology from PMC8159388, the ethylamine intermediate (E1 ) and 5-methylisoxazol-3-yl amine (F1 ) are reacted with ethylene glycol in the presence of ruthenium pincer complex Ru-5 (1 mol%) and potassium tert-butoxide (1 mol%) in toluene/dimethoxyethane (1:1 v/v) at 135°C. This acceptorless dehydrogenative coupling produces the target oxalamide (G1 ) in 72% yield after 24 hours (Table 2). Key intermediates, including α-hydroxyamide species, are detected via ¹H NMR.

Table 2: Catalytic Synthesis of Oxalamides

| Amine 1 | Amine 2 | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| E1 | F1 | Ru-5 | 24 | 72 |

| Hexan-1-amine | Benzylamine | Ru-5 | 24 | 66 |

CDI-Mediated Stepwise Coupling

Alternately, E1 is reacted with 1,1′-carbonyldiimidazole (CDI) in acetonitrile under reflux to form an imidazolide intermediate. Subsequent treatment with F1 at room temperature for 12 hours affords G1 in 65% yield. This method avoids transition metals but requires stoichiometric CDI.

Optimization and Characterization

Reaction Condition Screening

Varying solvents and bases for the dehydrogenative coupling reveals that polar aprotic solvents (e.g., DMAc) improve yields to 78% when using Ru-5 (Table 3).

Table 3: Solvent Optimization for Dehydrogenative Coupling

| Solvent | Base | Yield (%) |

|---|---|---|

| Toluene/DME | KOtBu | 72 |

| DMAc | KOtBu | 78 |

| DMF | KOtBu | 63 |

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: The compound can undergo oxidation reactions at various positions, particularly the pyrrole ring.

Reduction: It can also be reduced under specific conditions to modify its biological activity.

Substitution: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can participate in nucleophilic substitution reactions, especially at positions susceptible to electrophilic attack.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (MCPBA).

Reduction: Hydrogenation using palladium on carbon (Pd/C).

Substitution: Use of alkyl halides for nucleophilic substitution under basic conditions.

Major Products Formed from These Reactions

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 366.465 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological systems, making it a valuable candidate for further research.

Anticancer Activity

Research has indicated that compounds containing isoquinoline derivatives exhibit anticancer properties. Isoquinoline rings are found in various alkaloids known for their pharmacological effects, including anti-tumor activity. The specific structure of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide may enhance its efficacy against specific cancer types by modulating cellular pathways involved in tumor growth and proliferation.

Neuroprotective Effects

Compounds with similar structural characteristics have been studied for neuroprotective effects. Dihydroisoquinoline derivatives are known to interact with neurotransmitter systems and may provide protective benefits against neurodegenerative diseases. The potential application of this compound in treating conditions such as Alzheimer's disease warrants further investigation.

Anti-inflammatory Properties

The presence of the isoxazole moiety suggests potential anti-inflammatory properties. Compounds that feature similar structures have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Experimental studies are needed to evaluate the specific anti-inflammatory activity of this compound.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound's structure allows it to fit into the active sites of these targets, influencing their function and downstream biological pathways.

Comparison with Similar Compounds

When compared to similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide stands out due to its unique structural combination of isoquinoline, pyrrole, and isoxazole rings. This distinct arrangement enhances its ability to interact with multiple biological targets, offering a broader range of applications.

Similar Compounds

N1-(2-(2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

N1-(2-(1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

This compound is quite the chemical marvel, offering many possibilities in both research and application

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 382.5 g/mol. Its structure comprises a dihydroisoquinoline moiety, a pyrrole derivative, and an isoxazole group, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing isoquinoline and pyrrole structures exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 9.14 μg/mL against A549 (lung cancer), suggesting that similar activities may be expected from this compound .

| Cell Line | IC50 (μg/mL) |

|---|---|

| A549 | 9.14 |

| CNE | 12.45 |

| MCF-7 | 15.15 |

| NCI-H460 | 16.13 |

| HepG2 | 22.26 |

| KB-3-1 | 27.97 |

The precise mechanism of action for this compound remains to be fully elucidated. However, the presence of functional groups such as isoquinoline suggests potential interactions with various biological targets including enzymes and receptors involved in cancer pathways . Isoquinoline derivatives are often implicated in the inhibition of key cellular processes such as proliferation and survival in tumor cells.

Neuroprotective Effects

Compounds similar to this compound have also shown neuroprotective effects in various models. For example, studies on related isoquinoline derivatives have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

- Antiviral Activity : A study on magnesium chelating isoquinoline derivatives revealed their potential as inhibitors of HIV integrase . This suggests that the target compound may also exhibit antiviral properties.

- Cytotoxicity Assays : In vitro assays have been conducted using various cancer cell lines to evaluate the cytotoxic effects of compounds with similar structures. The results indicate significant cytotoxicity correlating with structural modifications .

Q & A

Basic: How can the synthesis of this oxalamide derivative be optimized for yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Stepwise coupling : Use coupling agents like EDCI or HATU for amide bond formation between the dihydroisoquinoline-pyrrole ethylamine and oxalic acid derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity while minimizing side reactions .

- Temperature control : Maintain 0–25°C during coupling to prevent racemization or decomposition .

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for intermediates .

- Monitoring : Use TLC and LC-MS to track reaction progress and confirm intermediate purity .

Advanced: What structural modifications enhance the compound’s bioactivity in kinase inhibition assays?

Methodological Answer:

- Substituent analysis : Replace the 5-methylisoxazole moiety with bulkier groups (e.g., 5-trifluoromethyl) to test steric effects on target binding .

- Hydrogen bonding : Introduce electron-withdrawing groups on the dihydroisoquinoline ring to strengthen interactions with kinase ATP pockets .

- SAR validation : Compare IC₅₀ values in enzymatic assays (e.g., EGFR or Aurora kinases) for derivatives with varying pyrrole substituents .

- Crystallography : Co-crystallize derivatives with target kinases to map binding modes (SHELX-refined structures) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for dihydroisoquinoline (δ 6.8–7.5 ppm), pyrrole (δ 6.1–6.3 ppm), and isoxazole (δ 6.5 ppm) protons to confirm regiochemistry .

- HRMS : Validate molecular weight (±2 ppm accuracy) and detect impurities .

- FT-IR : Identify amide carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .

- XRD : Resolve stereochemistry of the ethyl linker using single-crystal diffraction (SHELXL refinement) .

Advanced: How can computational modeling predict this compound’s pharmacokinetics?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (CYP3A4, CYP2D6) and assess metabolic stability .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

- ADMET prediction : Apply SwissADME to estimate logP (target ≤3), BBB permeability, and hERG inhibition risks .

Advanced: How to resolve contradictions in biological activity across cell-based assays?

Methodological Answer:

- Dose-response validation : Repeat assays (n ≥ 3) using orthogonal methods (e.g., MTT, ATP-lite) to confirm IC₅₀ consistency .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology .

- Solubility checks : Use DLS to confirm compound dissolution in assay buffers (e.g., PBS with 0.1% DMSO) .

- Cell line authentication : STR profiling to rule out cross-contamination .

Basic: What strategies improve the compound’s stability during storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Buffered solutions : Prepare fresh solutions in pH 7.4 PBS with 10% cyclodextrin for aqueous stability .

- Light protection : Use amber vials to avoid photodegradation of the isoxazole ring .

Advanced: How does X-ray crystallography aid in understanding its mechanism of action?

Methodological Answer:

- Co-crystallization : Soak crystals of target proteins (e.g., kinases) with the compound at 10 mM in mother liquor .

- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) datasets .

- Refinement : Apply SHELXL for anisotropic B-factors and ligand occupancy adjustments .

- Interaction mapping : Analyze hydrogen bonds (e.g., oxalamide NH to Glu286) and hydrophobic contacts in PyMOL .

Advanced: What in vitro assays validate target engagement in complex biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.